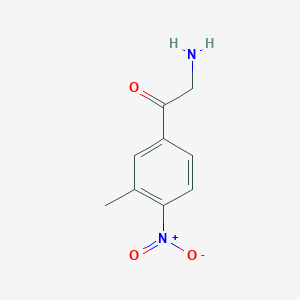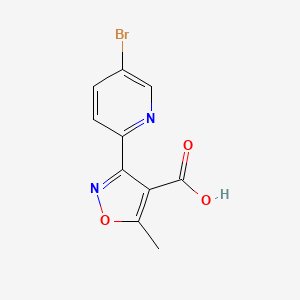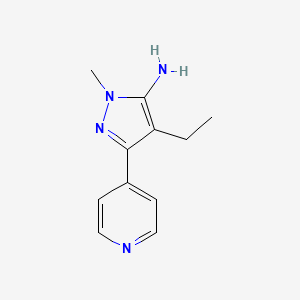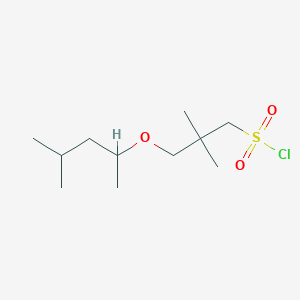
3-(sec-Butyl)-6-chloroquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a butan-2-yl group at the third position, a chlorine atom at the sixth position, and a carboxylic acid group at the fourth position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the butan-2-yl group and the chlorine atom. The carboxylic acid group is usually introduced through oxidation reactions.
Formation of Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Butan-2-yl Group: The butan-2-yl group can be introduced via Friedel-Crafts alkylation using butan-2-yl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chlorine atom can be introduced through electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide (NCS).
Carboxylation: The carboxylic acid group can be introduced by oxidizing a methyl group at the fourth position using potassium permanganate or other strong oxidizing agents.
Industrial Production Methods
Industrial production of 3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form quinoline-4,6-dicarboxylic acid.
Reduction: The compound can be reduced to form 3-(butan-2-yl)-6-chloroquinoline-4-methanol.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines, thiols.
Major Products
Oxidation: Quinoline-4,6-dicarboxylic acid.
Reduction: 3-(butan-2-yl)-6-chloroquinoline-4-methanol.
Substitution: 3-(butan-2-yl)-6-aminoquinoline-4-carboxylic acid, 3-(butan-2-yl)-6-thioquinoline-4-carboxylic acid.
Applications De Recherche Scientifique
3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Used in the development of dyes, pigments, and other materials where quinoline derivatives are valuable.
Mécanisme D'action
The mechanism of action of 3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to and inhibiting enzymes involved in disease pathways.
Interacting with DNA: Intercalating into DNA and disrupting replication and transcription processes.
Modulating Receptors: Binding to and modulating the activity of specific receptors involved in disease mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the butan-2-yl and chlorine substituents.
6-Chloroquinoline-4-carboxylic acid: Lacks the butan-2-yl group.
3-(butan-2-yl)quinoline-4-carboxylic acid: Lacks the chlorine atom.
Uniqueness
3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid is unique due to the combination of its substituents, which can confer distinct chemical and biological properties. The presence of the butan-2-yl group, chlorine atom, and carboxylic acid group in specific positions on the quinoline ring can influence its reactivity, solubility, and interaction with biological targets.
Propriétés
Formule moléculaire |
C14H14ClNO2 |
|---|---|
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
3-butan-2-yl-6-chloroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO2/c1-3-8(2)11-7-16-12-5-4-9(15)6-10(12)13(11)14(17)18/h4-8H,3H2,1-2H3,(H,17,18) |
Clé InChI |
PZZUKOKEOHIWKD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CN=C2C=CC(=CC2=C1C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


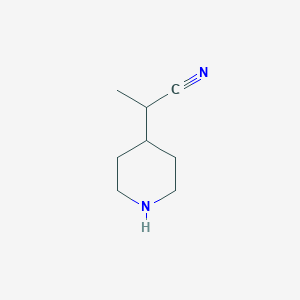
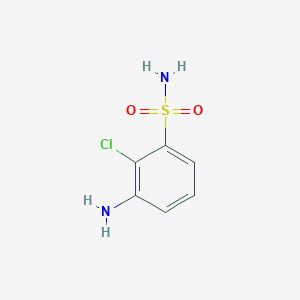


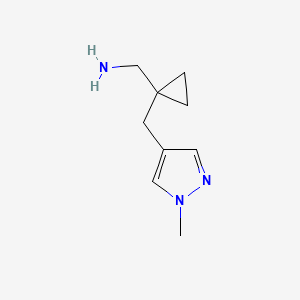

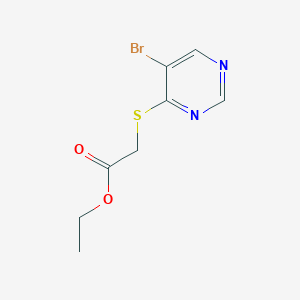
![6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B13635385.png)
![6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13635397.png)
